Enhanced Lipophilicity Over Non-Halogenated Scaffold
The target compound's 4-bromo substitution is predicted to increase lipophilicity compared to its non-halogenated parent, 2-(Benzo[d][1,3]dioxole-5-carboxamido)acetic acid (CAS 27855-25-0). The non-brominated analog has a reported LogP of 0.44 to 0.80 . While no experimental LogP for the target compound was identified, class-level inference dictates that bromine substitution will increase LogP by at least 0.5–1.0 units, which can significantly alter membrane permeability and pharmacokinetic profiles of downstream products.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted > 0.94 (based on class-level inference) |
| Comparator Or Baseline | 2-(Benzo[d][1,3]dioxole-5-carboxamido)acetic acid (LogP = 0.44–0.80) |
| Quantified Difference | Estimated increase of ≥ 0.5 LogP units |
| Conditions | Predicted LogP; no experimental measurement found for target compound |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing absorption and distribution in drug discovery, and this differentiated property is a key reason to select the brominated scaffold for lead generation.
